5-chloro-2-N-[5-methyl-4-[1-(oxan-4-yl)-3,6-dihydro-2H-pyridin-4-yl]-2-propan-2-yloxyphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine
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Overview
Description
APG-2449 is a novel compound that functions as a multikinase inhibitor. It is particularly effective against oncogenic alterations of anaplastic lymphoma kinase, ROS proto-oncogene 1 receptor tyrosine kinase, and focal adhesion kinase. This compound has shown significant potential in preclinical models for treating non-small cell lung cancer and ovarian cancer .
Preparation Methods
The synthesis of APG-2449 involves several steps, including the use of KINOMEscan® and LANCE TR-FRET to characterize targets and selectivity. Water-soluble tetrazolium salt viability assay and xenograft tumorigenicity are employed to evaluate therapeutic efficacy in preclinical models of solid tumors . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
APG-2449 undergoes various chemical reactions, primarily focusing on its role as a kinase inhibitor. It effectively inhibits the phosphorylation of anaplastic lymphoma kinase, ROS proto-oncogene 1 receptor tyrosine kinase, and focal adhesion kinase, as well as their downstream components . The compound is involved in reactions that reduce cancer stem cell populations, including those insensitive to carboplatin .
Scientific Research Applications
APG-2449 has a wide range of scientific research applications:
Chemistry: Used in the study of kinase inhibition and its effects on various signaling pathways.
Biology: Investigated for its role in cell migration, proliferation, and chemoresistance.
Industry: Potential applications in the development of new cancer therapies and combination treatments.
Mechanism of Action
APG-2449 exerts its effects by inhibiting the phosphorylation of anaplastic lymphoma kinase, ROS proto-oncogene 1 receptor tyrosine kinase, and focal adhesion kinase. This inhibition disrupts the signaling pathways involved in cell migration, proliferation, and survival. The compound sensitizes cancer cells to chemotherapy by reducing cancer stem cell populations .
Comparison with Similar Compounds
APG-2449 is unique due to its multikinase inhibition properties, targeting anaplastic lymphoma kinase, ROS proto-oncogene 1 receptor tyrosine kinase, and focal adhesion kinase simultaneously. Similar compounds include:
Crizotinib: An inhibitor of anaplastic lymphoma kinase and ROS proto-oncogene 1 receptor tyrosine kinase.
Ceritinib: Another anaplastic lymphoma kinase inhibitor used in non-small cell lung cancer.
Brigatinib: Targets anaplastic lymphoma kinase and is used in patients resistant to crizotinib.
APG-2449 stands out due to its additional inhibition of focal adhesion kinase, providing a broader range of antitumor activity and overcoming resistance to earlier-generation inhibitors .
Properties
CAS No. |
2196186-84-0 |
---|---|
Molecular Formula |
C33H42ClN5O4S |
Molecular Weight |
640.2 g/mol |
IUPAC Name |
5-chloro-2-N-[5-methyl-4-[1-(oxan-4-yl)-3,6-dihydro-2H-pyridin-4-yl]-2-propan-2-yloxyphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C33H42ClN5O4S/c1-21(2)43-30-19-26(24-10-14-39(15-11-24)25-12-16-42-17-13-25)23(5)18-29(30)37-33-35-20-27(34)32(38-33)36-28-8-6-7-9-31(28)44(40,41)22(3)4/h6-10,18-22,25H,11-17H2,1-5H3,(H2,35,36,37,38) |
InChI Key |
YWPHBSHEGTZPNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CCN(CC2)C3CCOCC3)OC(C)C)NC4=NC=C(C(=N4)NC5=CC=CC=C5S(=O)(=O)C(C)C)Cl |
Origin of Product |
United States |
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